N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride
Overview
Description
“N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C13H25N3O•2HCl and a molecular weight of 312.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted with various functional groups, including a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 312.28 and a molecular formula of C13H25N3O•2HCl . It is intended for research use only and is not intended for diagnostic or therapeutic use .Scientific Research Applications
CGRP Receptor Antagonist Synthesis
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride has been involved in the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A study detailed the development of a stereoselective and economical synthesis for this compound, highlighting the synthesis on a multikilogram scale. The research also explored different routes to the chiral indazolyl amino ester subunit of the compound, using either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This study is significant for its contribution to the development of CGRP receptor inhibitors, potentially useful in treating conditions like migraines or other neurovascular disorders (Cann et al., 2012).
Structural Analysis of Phosphoric Triamides
Another research avenue involved the reaction of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride with benzoylphosphoramidic dichloride. This reaction led to the synthesis of compounds like N-benzoyl-N',N''-bis(piperidine) phosphoric triamide, characterized by various spectroscopic methods. The study provided valuable insights into the molecular structure, stability, and potential applications of these phosphoric triamides, which can be crucial in various chemical processes or as potential pharmacological agents (Gholivand et al., 2005).
properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c1-15-9-5-12(6-10-15)16(2)13(17)11-3-7-14-8-4-11;;/h11-12,14H,3-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBZRKDWWFDZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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